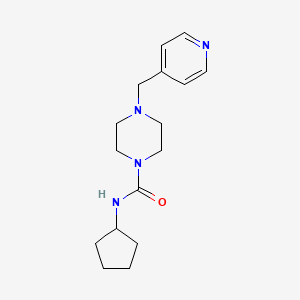![molecular formula C21H15NOS2 B4751541 {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone
Übersicht
Beschreibung
4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone, also known as BZM, is a chemical compound that has been widely studied for its potential applications in scientific research. BZM is a member of the benzothiazole family of compounds, which have been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary areas of interest for {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been found to be highly selective for ROS and can be used to monitor changes in ROS levels in real-time.
Wirkmechanismus
The mechanism of action of {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone and the ROS molecule. This covalent bond stabilizes the ROS molecule and prevents it from reacting with other cellular components.
Biochemical and Physiological Effects:
{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone in lab experiments is its high selectivity for ROS. This allows researchers to monitor changes in ROS levels in real-time, which can provide valuable insights into cellular signaling pathways. However, one of the limitations of using {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone. One area of interest is the development of new fluorescent probes based on the structure of {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone. These probes could be used to monitor a range of cellular processes, including oxidative stress, protein-protein interactions, and enzyme activity. Another area of interest is the development of new synthetic methods for {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone that are more efficient and environmentally friendly. Finally, there is a need for further research into the mechanism of action of {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone, which could provide valuable insights into the role of ROS in cellular signaling pathways.
Conclusion:
In conclusion, {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Its high selectivity for ROS makes it a valuable tool for monitoring changes in cellular signaling pathways. There are several future directions for research on {4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone, including the development of new fluorescent probes and synthetic methods, as well as further investigation into its mechanism of action.
Eigenschaften
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NOS2/c23-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-24-21-22-18-8-4-5-9-19(18)25-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAXYLTAHSLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzothiazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4751459.png)
![2-amino-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4751464.png)

![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-furyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751477.png)
![methyl 2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4751493.png)
![3-(anilinosulfonyl)-4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4751495.png)
![3-(4-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4751502.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4751510.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4751517.png)

![2-methoxy-N-methyl-5-{[4-({3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoyl}amino)benzoyl]amino}benzamide](/img/structure/B4751526.png)

![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)
![1-ethyl-4-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4751558.png)